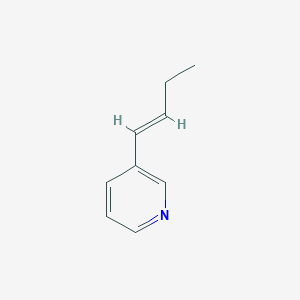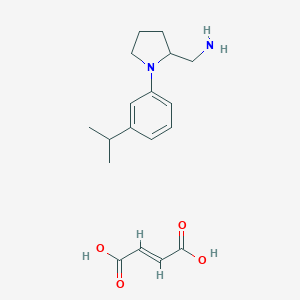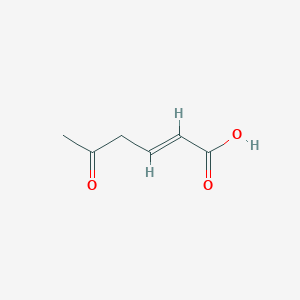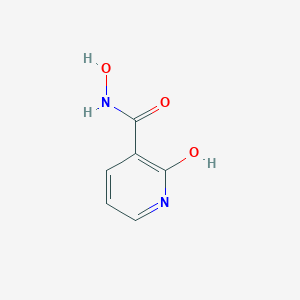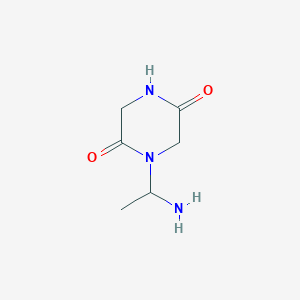![molecular formula C9H8N4 B115945 N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine CAS No. 146882-33-9](/img/structure/B115945.png)
N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is an organic molecule that consists of a pyrrole ring and a pyrimidine ring connected by a methylene bridge. The compound has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with various cellular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which play important roles in cell signaling pathways. The compound also interacts with various receptors, including adenosine receptors and cannabinoid receptors, which are involved in the regulation of inflammation and pain.
Effets Biochimiques Et Physiologiques
N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. The compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. The compound also affects the levels of various signaling molecules such as cyclic AMP, which plays a crucial role in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine in lab experiments is its potent anti-cancer and anti-inflammatory properties. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the research on N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine. One of the areas of interest is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate various signaling pathways makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, further studies are needed to understand the compound's mechanism of action and its interaction with various cellular targets.
Méthodes De Synthèse
The synthesis of N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine is typically carried out using a multi-step process involving the reaction of pyrrole and pyrimidine derivatives with appropriate reagents. One of the commonly used methods involves the condensation of 2-aminopyrimidine with pyrrole-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of interest is its anti-cancer properties. Studies have shown that the compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research is the anti-inflammatory properties of N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various animal models. This property of the compound makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
146882-33-9 |
|---|---|
Nom du produit |
N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine |
Formule moléculaire |
C9H8N4 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
(E)-N-pyrimidin-2-yl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H8N4/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9/h1-7,10H/b13-7+ |
Clé InChI |
ATHJFIDJKVLFIF-FPLPWBNLSA-N |
SMILES isomérique |
C1=C/C(=C/NC2=NC=CC=N2)/N=C1 |
SMILES |
C1=CNC(=C1)C=NC2=NC=CC=N2 |
SMILES canonique |
C1=CC(=CNC2=NC=CC=N2)N=C1 |
Synonymes |
N-(2'-pyrrylmethylidene)-2-aminopyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
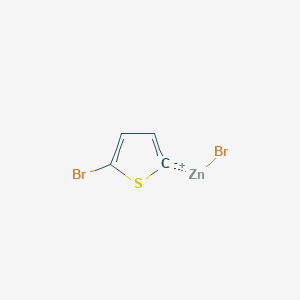
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

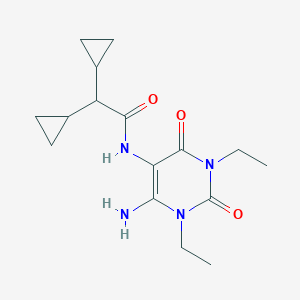
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)

